![molecular formula C13H15N3O B1497557 1-Quinoxalin-2-yl-piperidin-4-ol CAS No. 1146080-42-3](/img/structure/B1497557.png)
1-Quinoxalin-2-yl-piperidin-4-ol
Overview
Description
“1-Quinoxalin-2-yl-piperidin-4-ol” is a product intended for research use only. It has a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Quinoxaline can be synthesized by adopting green chemistry principles . A photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been proposed .Molecular Structure Analysis
The molecular structure of “1-Quinoxalin-2-yl-piperidin-4-ol” includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The density of the compound is 1.279 g/cm3 .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . These include reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.27800 and a density of 1.279 g/cm3 . The predicted boiling point is 430.5±45.0 °C .Mechanism of Action
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives show several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “1-Quinoxalin-2-yl-piperidin-4-ol” and similar compounds could have potential for further development in drug discovery .
properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSQAQFQVNRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652769 | |
Record name | 1-(Quinoxalin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Quinoxalin-2-yl-piperidin-4-ol | |
CAS RN |
1146080-42-3 | |
Record name | 1-(Quinoxalin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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